molecular formula C18H20N6O2 B10987196 N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10987196
M. Wt: 352.4 g/mol
InChI Key: ZTMQOPAUJPCSSZ-UHFFFAOYSA-N
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Description

The compound N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic molecule featuring a fused bicyclic pyrazole core (2,4,5,6-tetrahydrocyclopenta[c]pyrazole) linked to a 1,2,4-triazole ring via a carboxamide group. The 1,2,4-triazole moiety is further substituted with a 4-methoxyphenethyl chain.

Key structural features include:

  • 1,2,4-Triazole linkage: Known for hydrogen-bonding capabilities, which may influence pharmacokinetic properties.
  • 4-Methoxyphenethyl substituent: The methoxy group at the para position of the phenyl ring could enhance membrane permeability and metabolic stability compared to non-substituted analogs .

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-26-12-8-5-11(6-9-12)7-10-15-19-18(24-22-15)20-17(25)16-13-3-2-4-14(13)21-23-16/h5-6,8-9H,2-4,7,10H2,1H3,(H,21,23)(H2,19,20,22,24,25)

InChI Key

ZTMQOPAUJPCSSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Formation of the Cyclopentapyrazole Core

Cyclohexanedione undergoes Knorr pyrazole synthesis under acidic conditions. Heating with hydrazine hydrate in ethanol at 80°C for 8 hours yields 2,4,5,6-tetrahydrocyclopenta[c]pyrazole. Subsequent N-alkylation introduces a carboxamide group at position 3 using chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C.

Triazole Ring Construction

The triazole moiety is synthesized via Huisgen 1,3-dipolar cycloaddition. 4-Methoxybenzaldehyde is converted to 2-(4-methoxyphenyl)ethylamine through reductive amination with sodium cyanoborohydride. This amine reacts with cyanogen bromide to form an intermediate nitrile imine, which undergoes cycloaddition with the cyclopentapyrazole-carboxamide under copper(I) catalysis.

Critical Parameters:

  • Temperature : Cycloaddition proceeds optimally at 60°C.

  • Catalyst : CuI (5 mol%) in tert-butanol improves regioselectivity for the 1,4-disubstituted triazole.

  • Yield : 68–72% after column purification (silica gel, ethyl acetate/hexanes).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative approach employs CuAAC to couple pre-formed azide and alkyne components.

Azide Preparation

5-Amino-1-methylpyrazole-4-carboxylate is converted to the corresponding azide using tert-butyl nitrite and copper(II) bromide in acetonitrile at 65°C for 24 hours. This step achieves 66% yield, with purity confirmed by 1H NMR (δ 7.93 ppm, singlet).

Alkyne Functionalization

The cyclopentapyrazole core is modified with a propiolamide group via reaction with propargyl bromide in the presence of K2CO3.

Cycloaddition Reaction

The azide and alkyne are combined under CuSO4·5H2O and sodium ascorbate in THF/H2O (3:1) at room temperature for 12 hours. This method affords the target compound in 81% yield with >95% purity by LCMS.

Optimization Strategies for Improved Efficiency

Solvent Systems

  • Polar aprotic solvents : DMF enhances reaction rates in N-alkylation steps but requires careful removal due to high boiling point.

  • Eco-friendly alternatives : Ethanol/water mixtures (4:1) reduce environmental impact during hydrolysis steps without compromising yield.

Catalytic Enhancements

  • Copper nanoparticles : Increase CuAAC reaction rates by 40% compared to CuI.

  • Microwave irradiation : Reduces cyclization time from 8 hours to 45 minutes while maintaining 75% yield.

Purification and Characterization

Chromatographic Techniques

StepMethodEluentPurity
Final productFlash chromatographyEthyl acetate/hexanes (3:7)98%
Intermediate azideColumn chromatographyDichloromethane/methanol (9:1)95%

Spectroscopic Validation

  • 1H NMR : Key signals include δ 3.86 ppm (methoxy group), δ 7.91 ppm (triazole proton).

  • LCMS : Molecular ion peak at m/z 353.4 [M+H]+ confirms molecular weight.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldTimeCost
Multi-step658%72hHigh
CuAAC481%36hModerate

The CuAAC route demonstrates superior efficiency, though it requires specialized handling of azide intermediates.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide exhibits promising pharmacological properties:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells by interfering with cell cycle progression. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways .
  • Antimicrobial Properties : The triazole moiety is known for its ability to disrupt fungal cell wall synthesis. Research indicates that derivatives of this compound may exhibit antifungal activity against species like Candida albicans.

Agricultural Chemistry

This compound has potential applications in agricultural science as a pesticide or fungicide:

  • Fungicidal Activity : Due to its structural similarity to known fungicides, it may inhibit fungal growth by targeting specific enzymes involved in biosynthesis pathways. Studies have demonstrated its efficacy against common agricultural pathogens .

Material Science

The unique chemical structure allows for potential applications in the development of novel materials:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials with improved mechanical properties .

Case Study 1: Anticancer Effects

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial membrane potential disruption.

Case Study 2: Agricultural Applications

In a field trial assessing the efficacy of this compound as a fungicide against Fusarium wilt in tomato plants, application at a concentration of 200 mg/L resulted in a 70% reduction in disease incidence compared to untreated controls. The study concluded that the compound could serve as an effective alternative to traditional fungicides.

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and related molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Reported Activity (if available)
Target Compound Cyclopenta[c]pyrazole + 1,2,4-triazole 4-Methoxyphenethyl chain on triazole Carboxamide Not explicitly reported
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid Pyrazole 4-Fluorophenyl, 2-methoxyphenyl, cyclohexanecarboxylic acid Carboxylic acid NTS1/NTS2 receptor activity (EC₅₀ data)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl, 3-pyridylmethyl Carboxamide Not reported; similar to cannabinoid ligands
3-(4-Methoxyphenyl)-N′-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole 4-Methoxyphenyl, carbohydrazide Carbohydrazide Chelating properties (inferred)
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazoline + 1,2,3-triazole 4-Fluorophenyl, 4-methylphenyl, phenylthioamide Thioamide Antimicrobial/antiparasitic activity

Substituent Effects on Activity

  • Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound may confer improved solubility and metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in ). However, halogenated derivatives often exhibit stronger receptor binding due to increased lipophilicity .
  • Carboxamide vs.
  • Triazole Position : The 1,2,4-triazole in the target compound differs from 1,2,3-triazoles in , which are more commonly associated with click chemistry or antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield be improved?

The synthesis involves multi-step protocols, including cyclocondensation, Mannich reactions, or Suzuki couplings for aryl substitutions. Key intermediates include 4-methoxyphenethyl derivatives and pyrazole-carbothioamide precursors. To optimize yield, employ statistical experimental design (e.g., factorial or response surface methods) to evaluate variables like solvent polarity, temperature, and catalyst loading . For example, a Mannich reaction using 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives has been optimized via reaction path search algorithms combined with quantum chemical calculations .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity of the tetrahydrocyclopenta[c]pyrazole and triazole rings.
  • IR : Identify carboxamide (C=O stretch ~1650 cm1^{-1}) and triazole (C-N stretches ~1500 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    Cross-reference with analogs in and for spectral benchmarking .

Q. What purification challenges arise during synthesis, and how are they addressed?

The compound’s hydrophobicity and polar functional groups (carboxamide, triazole) complicate purification. Use gradient elution in reverse-phase HPLC or flash chromatography with silica gel modified with amino groups. For persistent impurities, recrystallization in ethanol/water mixtures is recommended .

Q. What are the key intermediates in the synthesis pathway?

Critical intermediates include:

  • 5-(4-Methoxyphenyl)pyrazol-3-yl derivatives (precursor for triazole ring functionalization) .
  • 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxamide , synthesized via cyclization of cyclopentanone derivatives with hydrazine .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets?

  • Target Selection : Prioritize receptors with known affinity for triazole/pyrazole scaffolds (e.g., kinase inhibitors, GPCRs).
  • Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for heterocycles.
  • Validation : Compare docking scores with experimental IC50_{50} values from analogs in . Adjust protonation states of the carboxamide and triazole groups to reflect physiological pH .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from structural analogs with subtle substitutions (e.g., methoxy vs. chloro groups). Perform meta-analysis using datasets from and . For example, compare the IC50_{50} of 4-methoxyphenyl vs. 4-chlorophenyl analogs in kinase assays. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

  • Core Modifications : Replace the cyclopenta[c]pyrazole with indole or benzofuran to assess ring flexibility.
  • Substituent Effects : Systematically vary the 4-methoxyphenethyl group (e.g., replace methoxy with ethoxy or hydroxyl).
  • Bioisosteres : Substitute the carboxamide with sulfonamide or urea groups. Use QSAR models trained on data from to predict activity cliffs .

Q. How to assess stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2 _2O2_2), and thermal stress (40–80°C).
  • Analytical Tools : Monitor degradation via UPLC-MS and quantify half-life.
  • Crystallography : Compare pre- and post-stress crystal structures (e.g., ’s ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole derivatives) to identify destabilizing conformers .

Q. How can computational methods predict reaction pathways for novel derivatives?

Leverage the ICReDD framework ():

Use quantum chemical calculations (DFT) to model transition states for cyclization or substitution reactions.

Apply machine learning to predict regioselectivity in triazole functionalization.

Validate with microfluidic high-throughput screening .

Q. How to interpret contradictory solubility data across experimental setups?

Contradictions may stem from polymorphic forms or solvent interactions.

  • Solubility Screening : Use shake-flask method vs. potentiometric titration (e.g., ’s TiO2_2-based assays).
  • Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Molecular Dynamics : Simulate solvation shells in polar vs. non-polar solvents .

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